Estreptomicina CEPA is produced naturally by the fermentation of Streptomyces griseus. This bacterium was first discovered in soil samples and has been extensively studied for its antibiotic properties. In terms of classification, Estreptomicina CEPA is categorized as:
The synthesis of Estreptomicina CEPA can be achieved through both natural fermentation processes and synthetic routes. The natural production involves the cultivation of Streptomyces griseus in a suitable growth medium, where it produces Streptomycin as a secondary metabolite.
In laboratory settings, synthetic methods may include:
Estreptomicina CEPA has a complex molecular structure characterized by:
The three-dimensional conformation of Estreptomicina CEPA allows it to interact effectively with bacterial ribosomes, which is crucial for its function as an antibiotic.
Estreptomicina CEPA participates in various chemical reactions, primarily involving:
The mechanism of action for Estreptomicina CEPA involves binding to the 30S ribosomal subunit in bacteria. This binding disrupts the initiation complex for protein synthesis, leading to:
This ultimately results in the production of nonfunctional proteins, which are detrimental to bacterial survival. The effectiveness is particularly noted against aerobic Gram-negative bacteria and some Gram-positive organisms.
Relevant analyses include:
Estreptomicina CEPA has several applications in medicine and research:
Estreptomicina CEPA is one of several nomenclature variants designating specific pharmaceutical preparations of streptomycin sulfate, an aminoglycoside antibiotic. The term "CEPA" likely references a manufacturer-specific or regional designation, though its exact origin remains undocumented in public chemical databases. Streptomycin itself exists in multiple salt forms, with the sulfate (C~21~H~39~N~7~O~12~·3H~2~SO~4~) being the most common for clinical and industrial use. Chemical registries consistently list "Estreptomicina CEPA" as synonymous with streptomycin sulfate, alongside other regional names like Streptomycin Grünenthal and Estreptomicina Normon [9] [3]. This multiplicity of names arises from international pharmaceutical branding rather than structural differentiation.
Streptomycin, the parent compound of Estreptomicina CEPA, holds historical significance as the first aminoglycoside antibiotic and the first effective agent against tuberculosis. Isolated in 1943 by Albert Schatz from Streptomyces griseus, it represented a breakthrough in treating Gram-negative bacterial infections. Aminoglycosides are characterized structurally by amino-modified glycosides and functionally by concentration-dependent bactericidal activity. They bind the 30S ribosomal subunit, inducing mRNA misreading and protein synthesis inhibition [1] [7]. Streptomycin’s discovery catalyzed the development of subsequent aminoglycosides like neomycin (1949) and kanamycin (1957), though its own clinical use has declined due to resistance and toxicity [5] [8].
As a streptomycin sulfate formulation, Estreptomicina CEPA belongs to the non-deoxystreptamine subclass of aminoglycosides, distinguishing it from later derivatives like gentamicin or amikacin. Unlike 4,6-disubstituted deoxystreptamine aminoglycosides (e.g., tobramycin), streptomycin features a streptidine ring glycosidically linked to N-methyl-L-glucosamine and streptose [7]. This structural uniqueness underpins its distinct resistance profile: enzymatic modification via aminoglycoside nucleotidyltransferases (ANTs) primarily drives resistance, differing from the acetyltransferases prevalent with newer aminoglycosides [1]. While semisynthetic modifications have yielded derivatives like dihydrostreptomycin (now obsolete), Estreptomicina CEPA retains the core scaffold of natural streptomycin [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0